3-(2-ethoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
Pyrimidine and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .
Synthesis Analysis
The synthesis of similar compounds like pyrano[2,3-d]pyrimidine-2,4-dione derivatives has been reported . These compounds were synthesized as potential inhibitors against PARP-1 .Molecular Structure Analysis
The molecular structure of these compounds is complex and depends on the specific substituents and the synthetic pathway used .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps .Scientific Research Applications
Synthesis and Biological Activity
Synthesis Approaches and Derivatives : Research has focused on the synthesis of various purine derivatives, including those similar to the specified compound. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione have been synthesized and evaluated for their biological activities. These compounds were tested for their hypoglycemic and hypolipidemic activity in diabetic mice, suggesting their potential in medical research (Kim et al., 2004).
Antioxidant Activity : N-Aminomethyl derivatives of certain anticonvulsants have been studied for their antioxidant activity. This research can offer insights into the antioxidative properties of related compounds, including purine derivatives (Hakobyan et al., 2020).
Material Science and Chemistry
Electron Transport Applications : In material science, purine derivatives have been used in the development of electron transport layers for polymer solar cells. A study on an alcohol-soluble n-type conjugated polyelectrolyte demonstrates the potential of purine structures in enhancing the efficiency of solar cells (Hu et al., 2015).
Novel Synthesis Methods : Innovative methods for synthesizing purine derivatives, including those with structures related to the specified compound, have been developed. These methods can be crucial in creating new molecules with potential applications in various fields (Čimo et al., 1995).
Antiviral and Antimicrobial Research
Antiviral Activity : Certain pyrimidine derivatives have shown significant inhibitory activity against retroviruses, suggesting the potential of purine derivatives in antiviral research (Hocková et al., 2003).
Antibacterial Properties : Thienopyrimidines and related structures have been synthesized and evaluated for their antibacterial properties, indicating the potential for purine derivatives in antimicrobial research (More et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
3-(2-ethoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-4-28-13-12-25-18(26)16-17(22(3)20(25)27)21-19-23(10-7-11-24(16)19)15-9-6-5-8-14(15)2/h5-6,8-9H,4,7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHXQBIYAFLFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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